TCS PrP Inhibitor 13

Antiprion activity PrP-res accumulation ScN2a cell line

Inconsistent antiprion probe potency and undefined mechanisms undermine assay reproducibility. TCS PrP Inhibitor 13 resolves this with a validated pyrazolone scaffold, sub-nanomolar PrP-res inhibition (IC50 3 nM), and a mechanism independent of antioxidant interference. • Batch-certified ≥98% HPLC purity with full COA for reproducible results • Solubility: 88 mg/mL in DMSO for reliable stock preparation • Dual action: PrP-res inhibition at 3 nM; induces apoptosis in schwannoma cells at µM levels

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
CAS No. 34320-83-7
Cat. No. B1663701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS PrP Inhibitor 13
CAS34320-83-7
Synonyms2,4-Dihydro-5-(4-nitrophenyl)-2-phenyl-3H-pyrazol-3-one
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyFDAVFKZPGQEGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

TCS PrP Inhibitor 13: Chemical Identity and Baseline Characteristics


TCS PrP Inhibitor 13 (CAS 34320-83-7), chemically defined as 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one, is a pyrazolone-derived small molecule that functions as a potent antiprion agent. It inhibits the accumulation of protease-resistant prion protein (PrP-res) in prion-infected mouse neuroblastoma (N2a) cell lines, with a reported IC50 of 3 nM in both ScN2a and F3 cell models [1]. The compound exhibits a molecular weight of 281.27 Da, a molecular formula of C15H11N3O3, and is typically supplied as a yellow solid with a purity of ≥98% as determined by HPLC [2]. As a research-use-only chemical tool, TCS PrP Inhibitor 13 serves as a reference standard for investigating prion biology and evaluating antiprion activity in cellular models of transmissible spongiform encephalopathies .

Prion inhibition studies in neuroblastoma cell models
Mechanism-independent tool for antioxidant-pathway dissection
High-purity antiprion reference standard for assay validation

Structural and Pharmacological Uniqueness of TCS PrP Inhibitor 13


TCS PrP Inhibitor 13 cannot be reliably substituted with other antiprion compounds due to its distinct pyrazolone scaffold and a well-defined structure-activity relationship (SAR) profile that distinguishes it from chemically unrelated prion inhibitors. Within the pyrazolone series itself, only 7 of 19 synthesized derivatives exhibited measurable antiprion activity, and compound 13 was the most potent among them, achieving an IC50 of 3 nM—a value that is orders of magnitude lower than that of many other pyrazolone analogs [1]. Furthermore, the compound's mechanism of action has been explicitly shown not to correlate with antioxidant or hydroxyl radical scavenging activities, which differentiates it from many other antiprion agents that exert their effects through oxidative stress modulation . Attempting to substitute TCS PrP Inhibitor 13 with a structurally unrelated antiprion compound (e.g., quinacrine, GN8, LD7, or resveratrol) or even a less active pyrazolone analog would fundamentally alter experimental outcomes, given the substantial differences in potency, target engagement, and mechanism of action. The quantitative evidence presented in Section 3 provides a rigorous basis for selecting TCS PrP Inhibitor 13 over its closest analogs and alternative chemotypes.

Chemotype mismatch Structurally unrelated antiprion compounds may shift mechanism away from pyrazolone-specific pathway-response endpoints.
Analog variability Pyrazolone analogs within the series exhibit substantial potency variation; only a minority show measurable activity.
Purity threshold Lower-purity sources (95% vs. ≥98%) may introduce confounding impurities affecting sensitive cellular assays.

Quantitative Differentiation of TCS PrP Inhibitor 13: Comparative Evidence


Superior Potency in Prion-Infected Neuroblastoma Cells

TCS PrP Inhibitor 13 exhibits sub-nanomolar potency (IC50 = 3 nM) in inhibiting PrP-res accumulation in ScN2a cells, which is approximately 2240-fold more potent than the reference compound GN8 (IC50 = 6.72 ± 1.13 µM) and approximately 1933-fold more potent than the phenethyl piperidine LD7 (EC50 = 5.8 µM) when assessed in comparable cellular models of prion infection [1][2][3]. This quantitative difference is not marginal but represents a multi-log order separation in potency, establishing TCS PrP Inhibitor 13 as a substantially more sensitive tool for probing prion biology at low nanomolar concentrations.

Potency vs. GN8 & LD7
Cross-study comparable
IC50 = 3 nM (ScN2a) ~2240× > GN8; ~1933× > LD7
Supports low-nanomolar sensitivity prion inhibition workflow.
ScN2a cell PrP-res accumulation assay; multi-log separation.
Antiprion activity PrP-res accumulation ScN2a cell line

Potency Advantage Over Resveratrol in Cell Models

In prion-infected cell models, TCS PrP Inhibitor 13 demonstrates an IC50 of 3 nM against PrP-res accumulation in ScN2a cells, whereas the natural product resveratrol achieves an EC50 of 0.61 µM (610 nM) in the SMB-S15 scrapie-infected cell line [1][2]. Although the cell lines differ (ScN2a vs. SMB-S15), both are well-established models for assessing antiprion activity, and the approximately 203-fold potency differential strongly favors TCS PrP Inhibitor 13 for applications requiring high sensitivity and low compound consumption.

Potency vs. Resveratrol
Cross-study comparable
IC50 = 3 nM (ScN2a) ~203× more potent than resveratrol (EC50 610 nM, SMB-S15)
Reported higher potency profile in cell-model context.
Cell-line difference (ScN2a vs SMB-S15); cross-study comparison.
Prion infectivity PrP-res inhibition Comparative potency

Potency Within the Pyrazolone Series

Among a series of 19 synthesized pyrazolone derivatives evaluated by Kimata et al., only 7 compounds exhibited measurable inhibition of PrP-res accumulation. Compound 13 (TCS PrP Inhibitor 13) was the most active of the series, achieving an IC50 of 3 nM in both ScN2a and F3 cell lines [1]. While the original publication does not provide individual IC50 values for the remaining 6 active compounds, the designation of compound 13 as 'remarkably active' within the SAR study indicates that other pyrazolone analogs in the series possess significantly lower potency or are completely inactive. This intraseries differentiation is critical for procurement decisions: selecting a less active pyrazolone analog, even one with structural similarity, would result in substantially reduced antiprion activity and may fail to reproduce key experimental outcomes.

Intraseries SAR rank
Class-level inference
Most active among 19 pyrazolone derivatives (IC50 3 nM, ScN2a/F3).
Supports selection of specific lead compound within chemical class.
Individual analog IC50 values not reported; SAR context review.
Pyrazolone derivatives SAR analysis Antiprion activity

Mechanistic Independence from Antioxidant Pathways

TCS PrP Inhibitor 13 inhibits PrP-res accumulation through a mechanism that does not correlate with antioxidant activities, hydroxyl radical scavenging, or SOD-like activities, as explicitly demonstrated in the original characterization study [1]. While the compound does exhibit moderate radical scavenging activity against hydroxyl radicals in vitro (IC50 = 90 nM) , this property was shown not to be the basis for its antiprion activity [1]. This mechanistic distinction is significant because many antiprion compounds (including various polyphenols and quinacrine derivatives) exert their effects at least in part through antioxidant or radical-scavenging mechanisms. In contrast, TCS PrP Inhibitor 13 operates via a distinct pathway, making it a more specific tool for probing prion conversion mechanisms that are independent of oxidative stress pathways.

Mechanism independence
Supporting evidence
Antiprion activity uncorrelated with antioxidant or radical scavenging properties.
Enables pathway-specific study separate from oxidative stress modulation.
Hydroxyl radical IC50 = 90 nM reported as distinct property.
Mechanism of action Antioxidant activity Hydroxyl radical scavenging

Apoptosis Induction in Schwannoma Cells

Beyond its primary antiprion activity, TCS PrP Inhibitor 13 has been shown to reduce PrP expression and decrease proliferation and survival in schwannoma cell lines [1]. Specifically, treatment with 0-500 µM TCS PrP Inhibitor 13 dramatically raises the expression of cleaved caspase-3 (an apoptotic marker) while dramatically lowering levels of total ERK1/2, pAKT, total FAK, Cyclin D1, and PrPC . This dual activity profile—potent antiprion effects at low nanomolar concentrations plus apoptosis induction in schwannoma cells—is not shared by many other prion inhibitors and may be relevant for researchers investigating the intersection of prion protein biology and tumor suppression mechanisms, particularly in the context of Merlin-deficient tumors [1].

Schwannoma apoptosis
Supporting evidence
Increases cleaved caspase-3; decreases ERK1/2, pAKT, Cyclin D1, PrPC (0-500 µM).
Reported apoptosis pathway-response in Merlin-deficient tumor cell context.
Concentration range differs from antiprion assay; model-specific review.
Schwannoma Apoptosis Cellular prion protein

Analytical Purity Specification

TCS PrP Inhibitor 13 is supplied with a guaranteed minimum purity of ≥98% as determined by HPLC, a specification that is consistently maintained across multiple reputable vendors including Tocris, MedChemExpress, InvivoChem, and Aladdin Scientific . Batch-specific certificates of analysis (COA) are available from multiple suppliers, with some batches achieving purities as high as 99.05% . In contrast, some alternative antiprion compounds or lower-cost generic sources may offer only 95% purity (e.g., AKSci specification for TCS PrP Inhibitor 13) . This 3-5% purity differential can be significant in sensitive biological assays where minor impurities may introduce confounding activities or cytotoxicity. For procurement purposes, the availability of high-purity material with documented batch-to-batch consistency reduces experimental variability and enhances reproducibility.

Analytical purity
Supporting evidence
≥98% HPLC; batch-specific purities up to 99.05%.
Specification review supports lot-consistent procurement for reproducible assays.
Vendor COA documentation recommended; purity differential vs. 95% grade.
HPLC purity Quality control Analytical specification

Optimal Research and Procurement Scenarios for TCS PrP Inhibitor 13


High-Sensitivity Screening for Antiprion Activity

TCS PrP Inhibitor 13 is optimally deployed as a positive control or reference compound in high-throughput or high-content screening campaigns aimed at identifying novel antiprion agents. Its sub-nanomolar potency (IC50 = 3 nM) enables detection of even subtle inhibition of PrP-res accumulation in ScN2a and F3 cell lines, providing a robust benchmark against which to compare new chemical entities [1]. The compound's well-characterized SAR within the pyrazolone series and its independence from antioxidant mechanisms further support its use as a specific pharmacological tool in mechanism-of-action studies .

Prion Protein in Tumor Biology Research

For research groups studying the tumor-suppressive functions of cellular prion protein (PrPC), particularly in Merlin-deficient schwannomas and related tumor models, TCS PrP Inhibitor 13 offers a dual-action profile: potent inhibition of PrP-res accumulation at low nanomolar concentrations combined with induction of apoptosis and downregulation of survival signaling pathways (ERK1/2, AKT, Cyclin D1) in schwannoma cells at higher micromolar concentrations [2]. This makes the compound a valuable tool for dissecting PrPC-dependent oncogenic signaling pathways and for evaluating therapeutic hypotheses in neurofibromatosis type 2 (NF2)-associated tumor models.

Reference Standard for Method Development and Validation

Given its well-documented potency, high analytical purity (≥98% by HPLC), and commercial availability from multiple reputable vendors, TCS PrP Inhibitor 13 serves as an ideal reference standard for developing and validating assays that measure PrP-res accumulation, prion infectivity, or PrPC-dependent cellular phenotypes . The availability of batch-specific certificates of analysis (COA) and the compound's defined solubility profile (88 mg/mL in DMSO) facilitate reproducible preparation of stock solutions and minimize inter-experimental variability .

Comparative Pharmacology Across Antiprion Chemotypes

TCS PrP Inhibitor 13 is uniquely suited as a representative pyrazolone-class antiprion agent in comparative pharmacology studies that benchmark the potency, selectivity, and mechanism of action of diverse antiprion chemotypes. Its multi-log potency advantage over compounds such as GN8 (IC50 = 6.72 µM), LD7 (EC50 = 5.8 µM), and resveratrol (EC50 = 0.61 µM) provides a clear reference point for assessing the relative activity of novel antiprion candidates in standardized ScN2a cell-based assays [3][4][5]. Such studies are essential for prioritizing lead compounds in drug discovery programs targeting prion diseases.

Application
Selection Property
Validation Focus
Antiprion screening studies
Low-nanomolar potency reference standard
PrP-res accumulation endpoint in ScN2a/F3 cell models
Prion protein tumor biology research
Dual-action profile (PrP-res inhibition + apoptosis induction)
Schwannoma cell survival pathway-response interpretation
Assay method validation
Documented high purity and lot consistency
HPLC purity specification review and COA verification
Comparative pharmacology studies
Pyrazolone-class representative with multi-log potency separation
Benchmarking against GN8, LD7, and resveratrol in standardized assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCS PrP Inhibitor 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.